1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Nucleoside synthesis Glycosylation Stereoselectivity

Researchers synthesizing 2′-C-methyl nucleoside analogs often encounter anomeric mixtures requiring tedious chromatography. This tetrabenzoylated ribofuranose eliminates that bottleneck via neighboring group participation, ensuring >99:1 β-selectivity and N9 regioselectivity. • Achieves 78% two-step yield to nucleoside at process scale • UV-active benzoyl chromophore simplifies TLC/HPLC monitoring • Consistent ≥98% HPLC purity for reproducible SAR studies

Molecular Formula C34H28O9
Molecular Weight 580.6 g/mol
CAS No. 15397-15-6
Cat. No. B017291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
CAS15397-15-6
Synonyms2-C-Methyl-β-D-ribofuranose 1,2,3,5-Tetrabenzoate; 
Molecular FormulaC34H28O9
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1
InChIKeyQJZSLTLDMBDKOU-VBHQRPIPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS 15397-15-6): Protected Sugar Intermediate for Stereoselective Nucleoside Synthesis


1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS 15397-15-6) is a fully benzoylated 2-C-methyl-D-ribofuranose derivative belonging to the class of protected carbohydrate synthons [1]. This compound serves as a critical building block in the synthesis of 2′-C-methyl nucleoside analogs, including antiviral agents such as sofosbuvir and other HCV polymerase inhibitors [2]. With a molecular formula of C34H28O9, a molecular weight of 580.58 g/mol, and a melting point of 154-156°C, the compound exhibits characteristic solubility in chloroform and acetonitrile . The tetrabenzoyl protection strategy is specifically selected to confer both stability during synthetic manipulations and to direct stereochemical outcomes in glycosylation reactions [2].

Why In-Class Protected Ribofuranoses Cannot Substitute 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS 15397-15-6)


Protected 2-C-methyl ribofuranose derivatives are not interchangeable due to profound differences in stereodirecting capability conferred by the acyl protecting group [1]. While tetra-O-acetyl analogs (e.g., 2-C-methyl-1,2,3,5-tetra-O-acetyl-D-ribofuranose, CAS 306960-25-8) are commercially available, their glycosylation reactions often yield anomeric mixtures with limited stereoselectivity [2]. In contrast, the benzoyl groups on the target compound participate strongly in neighboring group participation, enabling near-exclusive β-selectivity in nucleobase glycosylations [3]. Additionally, alternative protecting group strategies (e.g., toluoyl, pivaloyl) may alter solubility, crystallinity, and deprotection kinetics, directly impacting downstream yield and purity [4]. The quantitative evidence below substantiates why this specific tetrabenzoylated derivative is the preferred intermediate when high stereoselectivity and regioselectivity are non-negotiable requirements.

Quantitative Differentiation Evidence for 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS 15397-15-6) Procurement


Glycosylation Stereoselectivity: β/α Ratio > 99:1 with N2-Acetylguanine

In glycosylation reactions with N2-acetylguanine, 1,2,3,5-tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose delivers β/α anomeric selectivity exceeding 99:1 [1]. This performance starkly contrasts with the variable stereoselectivity observed for tetra-O-acetyl donors, which under similar conditions (SnCl4 or CF3CO2Ag promotion) can yield approximately 1:1 α/β mixtures due to anomerization and orthoester fragmentation [2]. The benzoyl groups' robust neighboring group participation is the mechanistic basis for this superior stereocontrol [3].

Nucleoside synthesis Glycosylation Stereoselectivity

Regioselectivity in Nucleobase Coupling: N9/N7 Ratio > 99:1

When coupled with N2-acetylguanine, the target compound produces the desired N9-β-nucleoside with N9/N7 regioselectivity exceeding 99:1 [1]. In comparative studies, alternative benzoylated donors lacking the 2-C-methyl group or employing different protection patterns have yielded N9/N7 ratios as low as 4:1 to 5:3 [2]. The combination of the tetrabenzoyl protection with the 2-C-methyl substituent synergistically directs nucleophilic attack to the N9 position, minimizing undesired N7 isomers that require laborious removal [1].

Nucleoside synthesis Regioselectivity Purine glycosylation

Overall Nucleoside Synthesis Yield: 78% Over Two Steps from Protected Sugar

Starting from 1,2,3,5-tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, the two-step synthesis of 2′-C-β-methylguanosine proceeds with 78% overall yield [1]. This compares favorably to alternative routes employing different protecting groups: for instance, syntheses using tri-O-benzoyl intermediates followed by benzoylation yield only ~70% with a β/α ratio of 4:1 [2]. The tetrabenzoylated donor's pre-formed β-configuration eliminates the need for anomer separation steps, streamlining the process and preserving material [1].

Synthetic efficiency Nucleoside yield Process chemistry

Synthesis of the Protected Intermediate: 10.6% Overall Yield from D-Fructose

The compound is synthesized from D-fructose via a four-step sequence comprising lactonization, acylation, reduction, and final acylation, achieving an overall yield of 10.6% [1]. This yield is consistent with, and in some cases improves upon, historical yields for related 2-C-methyl-ribonolactone syntheses, which have been reported as low as ~10% using classical Kiliani or Scheibler conditions [2]. Optimization of the reduction step with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) achieves 96.20% yield for the tri-O-benzoyl intermediate, while triethylamine as acid scavenger in the final acylation gives 75.84% yield [1].

Synthetic route Process yield Carbohydrate chemistry

Analytical Purity Specifications: ≥98% by HPLC with Defined Optical Rotation

Commercial-grade material (AKSci, Alfa Aesar) is specified with minimum purity of 98% by HPLC, melting point range of 152-157°C, and optical rotation of +65° to +75° (c=1, CHCl3) . In contrast, tetra-O-acetyl analogs (CAS 306960-25-8) are often supplied with lower purity specifications (typically 95% HPLC) and lack the benzoyl chromophore that facilitates UV-based purity assessment and reaction monitoring . The narrow melting range and consistent optical rotation serve as rapid identity and purity verification metrics for incoming QC release .

Quality control Analytical specification Procurement standard

High-Value Application Scenarios for 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS 15397-15-6)


Synthesis of 2′-C-Methyl Guanosine Analogs for HCV Drug Discovery

When synthesizing 2′-C-β-methylguanosine or related purine nucleoside analogs, the near-exclusive β-selectivity (β/α > 99:1) and N9 regioselectivity (N9/N7 > 99:1) of this donor eliminate the need for laborious chromatographic separation of anomers and positional isomers [1]. This is particularly critical in lead optimization campaigns where multiple analogs must be prepared in parallel with high purity for SAR studies.

Large-Scale cGMP Manufacturing of Antiviral Nucleoside Intermediates

The 78% overall yield for two-step conversion to nucleoside, coupled with the defined 98% HPLC purity specification, makes this compound suitable for process chemistry scale-up [1]. The benzoyl chromophore also enables facile reaction monitoring by UV/Vis or TLC, an advantage over non-chromophoric acetyl-protected intermediates [2].

Mechanistic Studies of Neighboring Group Participation in Glycosylation

The tetrabenzoyl protection pattern provides a robust model system for investigating the stereoelectronic effects of benzoyl participation in glycosylation [2]. The observed β-selectivity (>99:1) serves as a benchmark for comparing alternative protecting groups (e.g., toluoyl, pivaloyl) and for computational modeling of glycosylation transition states [3].

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